![molecular formula C9H9Cl2NO2 B5797482 N-(3,5-dichlorophenyl)-2-methoxyacetamide](/img/structure/B5797482.png)
N-(3,5-dichlorophenyl)-2-methoxyacetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-methoxyacetamide, commonly known as DCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCM is a white crystalline powder that is soluble in organic solvents like ethyl acetate and methanol.
Mechanism of Action
The exact mechanism of action of DCM is not fully understood. However, it is believed that DCM exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, DCM has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In neurodegenerative diseases, DCM has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with disease progression.
Biochemical and Physiological Effects
DCM has been shown to have various biochemical and physiological effects on the body. In cancer cells, DCM has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neurodegenerative diseases, DCM has been shown to decrease the levels of beta-amyloid and tau proteins, which are associated with disease progression. In inflammatory diseases, DCM has been shown to decrease the levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, DCM is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using DCM in lab experiments is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for DCM research, including exploring its potential therapeutic applications in other fields like cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of DCM and to identify potential drug targets. Furthermore, the development of novel DCM derivatives with improved efficacy and reduced toxicity is an area of active research.
Conclusion
In conclusion, DCM is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCM has been extensively studied for its potential use in cancer research, neuroscience, and immunology. While the exact mechanism of action of DCM is not fully understood, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in disease progression. Overall, DCM has shown promising results in various scientific research applications and is an area of active research for future therapeutic development.
Synthesis Methods
DCM can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with 2-methoxyacetyl chloride in the presence of a base. This method yields DCM with a purity of over 95%, making it suitable for scientific research applications.
Scientific Research Applications
DCM has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DCM has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DCM has been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. In immunology, DCM has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-5-9(13)12-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIKEYUFTBGHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-methoxyacetamide |
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